1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Antitubercular drug discovery Phenoxyalkylbenzimidazole SAR QcrB inhibitor design

1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol (CAS 887348-95-0) is a synthetic benzimidazole derivative with molecular formula C21H26N2O3 and molecular weight 354.4 g/mol. The compound features a 1H-benzo[d]imidazole core N-substituted with a 4-(2-methoxyphenoxy)butyl chain and C2-substituted with a 1-hydroxypropyl (propan-1-ol) group.

Molecular Formula C21H26N2O3
Molecular Weight 354.45
CAS No. 887348-95-0
Cat. No. B2781381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
CAS887348-95-0
Molecular FormulaC21H26N2O3
Molecular Weight354.45
Structural Identifiers
SMILESCCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3OC)O
InChIInChI=1S/C21H26N2O3/c1-3-18(24)21-22-16-10-4-5-11-17(16)23(21)14-8-9-15-26-20-13-7-6-12-19(20)25-2/h4-7,10-13,18,24H,3,8-9,14-15H2,1-2H3
InChIKeyCIMHYOPTOVGTMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{1-[4-(2-Methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol (CAS 887348-95-0): Benzimidazole Scaffold and Procurement Consideration


1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol (CAS 887348-95-0) is a synthetic benzimidazole derivative with molecular formula C21H26N2O3 and molecular weight 354.4 g/mol [1]. The compound features a 1H-benzo[d]imidazole core N-substituted with a 4-(2-methoxyphenoxy)butyl chain and C2-substituted with a 1-hydroxypropyl (propan-1-ol) group [1]. Its computed XLogP3 of 3.8 and topological polar surface area of 56.5 Ų place it within the physicochemical space of membrane-permeable small molecules, while the single hydrogen bond donor (secondary alcohol) and four hydrogen bond acceptors provide a distinct interaction profile compared to alkyl-substituted benzimidazole analogs [1].

Why Generic Benzimidazole Substitution Is Insufficient for CAS 887348-95-0: Structural Determinants and SAR Constraints


Generic substitution of 1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol with other benzimidazole derivatives is not supported by the structure-activity relationships (SAR) established for the phenoxyalkylbenzimidazole (PAB) class. The PAB SAR demonstrates that linker length, terminal aryloxy substitution pattern, and the nature of the 2-position substituent on the benzimidazole core are interdependent determinants of potency and selectivity [1]. Changing the linker length from four carbons to three results in a 39-fold reduction in antitubercular activity in the PAB series, while altering the 2-position substituent from ethyl to other groups significantly affects both potency and cytotoxicity profiles [1]. The target compound's unique combination of a butyl linker, ortho-methoxyphenoxy terminal group, and 1-hydroxypropyl C2-substituent cannot be replicated by commercially available PAB analogs, making direct substitution scientifically unjustified without confirmatory experimental data [1].

Product-Specific Quantitative Evidence Guide for 1-{1-[4-(2-Methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol (CAS 887348-95-0)


Linker Length: 4-Carbon Butyl Chain Matches PAB Class-Optimal Length (Class-Level Inference)

The PAB class SAR establishes that a four-carbon linker is the optimal length for antitubercular activity against Mycobacterium tuberculosis. Compound 20, which differs from the active lead only by having a three-carbon linker instead of four, showed a 39-fold reduction in MIC (0.73 μM → 28.7 μM) [1]. The target compound, 1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol, incorporates the four-carbon butyl linker that is the class-preferred length. This differentiates it from commercially available propyl-linked benzimidazole analogs such as 1-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol, which would be predicted to have substantially reduced potency based on the PAB SAR trend [1]. No direct head-to-head comparison between the target compound and a propyl-linked analog has been published.

Antitubercular drug discovery Phenoxyalkylbenzimidazole SAR QcrB inhibitor design

2-Position Substituent: 1-Hydroxypropyl Introduces Hydrogen Bond Donor Absent in Lead PAB Compounds (Class-Level Inference)

The established PAB SAR identifies ethyl as the most favorable substituent at the 2-position of the benzimidazole core for antitubercular activity [1]. The target compound features a 1-hydroxypropyl (propan-1-ol) group at this position, which introduces a secondary alcohol hydrogen bond donor (computed HBD count = 1) that is absent in all active PAB compounds described by Chandrasekera et al. [1][2]. This structural feature increases topological polar surface area (TPSA = 56.5 Ų) relative to ethyl-substituted PAB analogs (estimated TPSA ≈ 38-42 Ų for the ethyl analogs lacking the hydroxyl) [2]. Whether this alteration enhances or diminishes target engagement at QcrB has not been experimentally determined. No published study directly compares the 1-hydroxypropyl-substituted target compound with an ethyl-substituted analog in any biological assay.

Benzimidazole scaffold optimization Hydrogen bond donor/acceptor balance Antimycobacterial lead refinement

Terminal Aryloxy Group: 2-Methoxyphenoxy Is an Ortho-Substituted Variant of the PAB 4-Methoxyphenoxy Motif (Supporting Evidence)

The PAB study by Chandrasekera et al. reports that compound 47 (IDR-0458750), bearing a 4-methoxyphenoxy terminal group, exhibits an MIC of 0.4 ± 0.1 μM against M. tuberculosis with a selectivity index (SI = TC50/MIC) of 68 [1]. The target compound differs in carrying a 2-methoxyphenoxy (ortho-methoxy) terminal group rather than the 4-methoxyphenoxy (para-methoxy) variant. The PAB SAR further demonstrates that methoxy substitution position significantly modulates activity: 4-methoxy substitution on a phenyl ring directly attached to the linker reduced activity by 4-fold compared to the unsubstituted phenyl (MIC 1.1 μM → 4.8 μM) [1]. No direct comparison between ortho- and para-methoxyphenoxy substitution has been reported. The impact of the ortho-methoxy orientation on QcrB binding, metabolic stability, and selectivity in the context of a four-carbon linker and 1-hydroxypropyl C2-substituent remains uncharacterized.

Phenoxyalkylbenzimidazole SAR Methoxy positional isomerism Antitubercular compound design

Physicochemical Differentiation from the Ethanol Analog (CAS 853752-54-2): Increased Lipophilicity and Molecular Weight (Supporting Evidence)

The closest commercially cataloged structural analog to CAS 887348-95-0 is 1-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]ethanol (CAS 853752-54-2), which differs by a single methylene group at the 2-position (ethanol vs. propan-1-ol) [1]. The target compound has a higher molecular weight (354.4 vs. 340.4 g/mol) and increased lipophilicity (computed XLogP3 = 3.8 for the target compound vs. an estimated XLogP3 of approximately 3.2 for the ethanol analog based on the loss of one methylene) [1]. The target compound has nine rotatable bonds versus eight in the ethanol analog, which may affect conformational entropy upon target binding. No experimentally determined biological activity data have been published for either compound, and no head-to-head comparison exists [1].

Benzimidazole analog comparison Lipophilicity optimization Physicochemical property profiling

Best-Fit Research and Industrial Application Scenarios for 1-{1-[4-(2-Methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol (CAS 887348-95-0)


PAB Class QcrB Target Engagement Probe Requiring Ortho-Methoxy SAR Exploration

Investigators studying the cytochrome bc1 complex (QcrB) of Mycobacterium tuberculosis may use this compound to probe the steric and electronic tolerance of the terminal aryloxy binding pocket for ortho-substituted phenoxy groups. The established PAB SAR has characterized para-methoxyphenoxy analogs (MIC = 0.4 ± 0.1 μM for compound 47), but ortho-substitution effects remain unexplored [1]. The four-carbon butyl linker aligns with the class-optimal length, enabling direct comparison with published PAB data once activity is measured [1].

Benzimidazole Physicochemical Library Expansion for CNS or Intracellular Target Screening

With a computed XLogP3 of 3.8 and TPSA of 56.5 Ų, this compound occupies a favorable physicochemical space for blood-brain barrier penetration or intracellular target access [1]. The 1-hydroxypropyl group introduces hydrogen bond donor capacity not present in the established PAB leads, making this compound a useful diversity element in screening libraries aimed at central nervous system or intracellular bacterial targets [1][2].

Metabolic Stability Comparison Studies with Ethanol Analog (CAS 853752-54-2)

The one-methylene difference between the target compound (propan-1-ol) and its ethanol analog (CAS 853752-54-2) provides a minimal chemical perturbation for paired metabolic stability studies [1][2]. The added methylene increases lipophilicity (ΔXLogP3 ≈ +0.6) and molecular weight (ΔMW = +14), allowing researchers to isolate the effect of incremental chain lengthening on microsomal clearance, CYP inhibition, and plasma protein binding without altering the core scaffold [1][2].

Chemical Intermediate for 2-Position Derivatization Chemistry

The secondary alcohol at the propan-1-ol chain provides a synthetic handle for further derivatization (e.g., esterification, oxidation to ketone, or conversion to amine) that is absent in methyl- or ethyl-substituted benzimidazoles [1]. This makes the compound a versatile intermediate for generating focused libraries exploring 2-position SAR while retaining the optimal four-carbon butyl linker and ortho-methoxyphenoxy terminal group [1].

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